molecular formula C6H2N4O5 B14421275 2,1,3-Benzoxadiazole, 4,7-dinitro- CAS No. 81581-95-5

2,1,3-Benzoxadiazole, 4,7-dinitro-

Cat. No.: B14421275
CAS No.: 81581-95-5
M. Wt: 210.10 g/mol
InChI Key: NKCFZRHQEISCBG-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole, 4,7-dinitro- is a heterocyclic aromatic compound that features a benzene ring fused to a 1,2,5-oxadiazole ring with nitro groups at the 4 and 7 positions. This compound is known for its strong electron-withdrawing properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole, 4,7-dinitro- typically involves the nitration of 2,1,3-benzoxadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 2,1,3-Benzoxadiazole, 4,7-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole, 4,7-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives of 2,1,3-Benzoxadiazole.

    Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,1,3-Benzoxadiazole, 4,7-dinitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit glutathione S-transferases.

    Industry: Utilized in the production of dyes, pigments, and as a component in organic electronic materials.

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole, 4,7-dinitro- involves its interaction with molecular targets such as enzymes. For example, it acts as a potent inhibitor of glutathione S-transferases by binding to the active site and forming a stable complex. This inhibition disrupts the detoxification processes in cells, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: Similar structure but contains sulfur instead of oxygen.

    2,1,3-Benzoselenadiazole: Contains selenium instead of oxygen.

    2,1,3-Benzoxadiazole: Without nitro groups.

Uniqueness

2,1,3-Benzoxadiazole, 4,7-dinitro- is unique due to its strong electron-withdrawing nitro groups, which enhance its reactivity and make it a valuable compound for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

4,7-dinitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O5/c11-9(12)3-1-2-4(10(13)14)6-5(3)7-15-8-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCFZRHQEISCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345102
Record name 2,1,3-Benzoxadiazole, 4,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81581-95-5
Record name 2,1,3-Benzoxadiazole, 4,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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